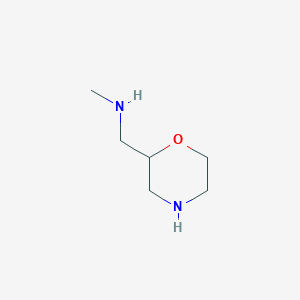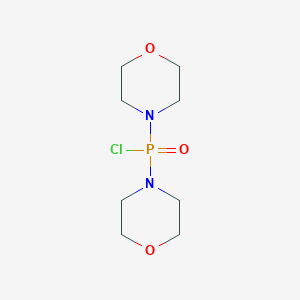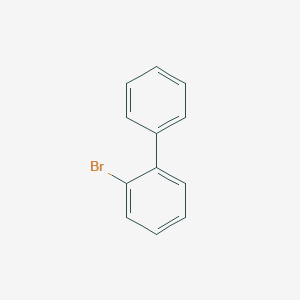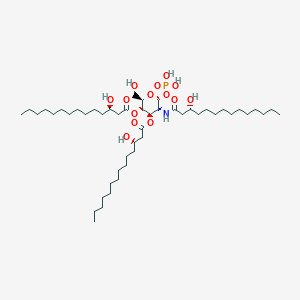
Sdz mrl 953
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdz mrl 953 is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in both biochemical and physiological systems, making it a subject of intense research. In
Wirkmechanismus
The mechanism of action of Sdz mrl 953 is complex and not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and pain. This inhibition leads to a reduction in the production of inflammatory mediators and a decrease in pain sensation.
Biochemische Und Physiologische Effekte
Sdz mrl 953 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of certain enzymes involved in inflammation. Additionally, Sdz mrl 953 has been shown to decrease pain sensation in animal models of inflammatory and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Sdz mrl 953 is that it has been shown to be effective in both in vitro and in vivo models, making it a useful tool for studying the mechanisms of inflammation and pain. Additionally, this compound has been shown to have a good safety profile in animal studies, suggesting that it may be well-tolerated in humans.
However, there are also limitations to using Sdz mrl 953 in lab experiments. One limitation is that the synthesis of this compound is complex and time-consuming, making it difficult to produce in large quantities. Additionally, the mechanism of action of Sdz mrl 953 is not yet fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Sdz mrl 953. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that Sdz mrl 953 can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of Sdz mrl 953 and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, Sdz mrl 953 is a chemical compound that has shown promising effects in both biochemical and physiological systems. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of inflammatory and pain-related conditions, as well as cancer and neurodegenerative diseases. While there are limitations to using Sdz mrl 953 in lab experiments, further research in this area may lead to the development of new therapies for a range of diseases and conditions.
Synthesemethoden
The synthesis of Sdz mrl 953 is a complex process that involves several steps. The starting material for the synthesis is 2,3-dihydro-1H-inden-2-amine, which is reacted with 3-bromo-4-chlorobenzaldehyde to form an intermediate product. This intermediate is then subjected to further reactions to yield the final product, Sdz mrl 953.
Wissenschaftliche Forschungsanwendungen
Sdz mrl 953 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, Sdz mrl 953 has been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
123136-61-8 |
|---|---|
Produktname |
Sdz mrl 953 |
Molekularformel |
C48H92NO14P |
Molekulargewicht |
938.2 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1 |
InChI-Schlüssel |
DRYNWBQTTUKLQD-STUKOUKJSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Andere CAS-Nummern |
123136-61-8 |
Synonyme |
2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose SDZ MRL 953 SDZ MRL-953 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



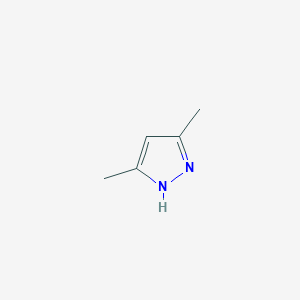
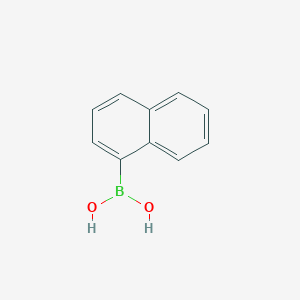
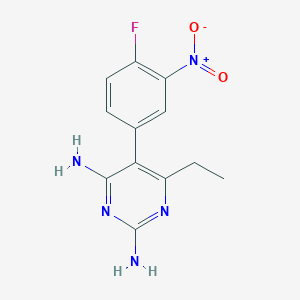

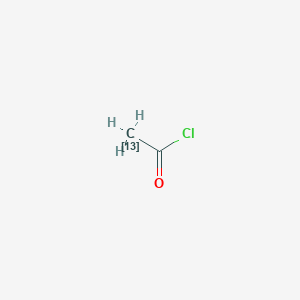
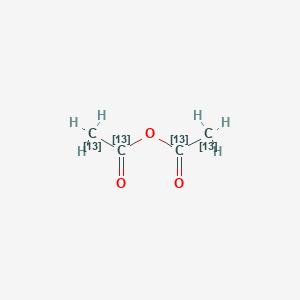
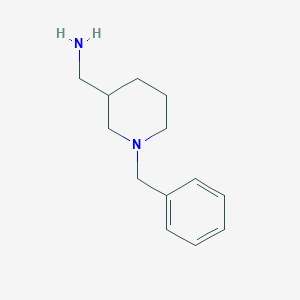
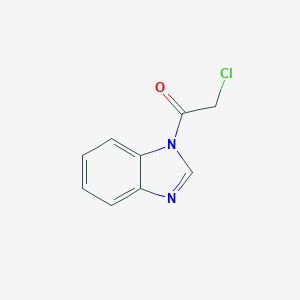
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
